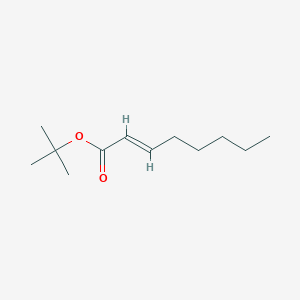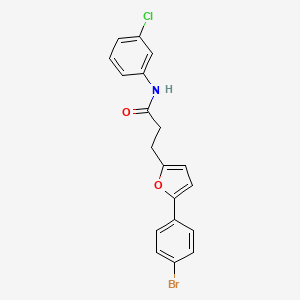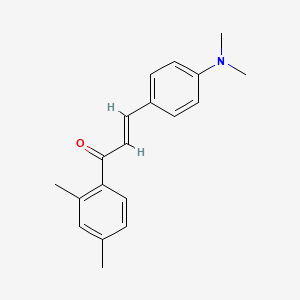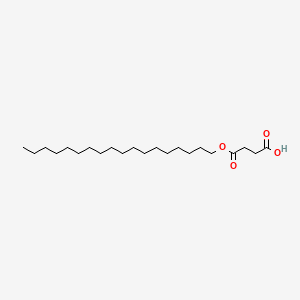
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a chloro group, an ethyl group, a methyl group, and a methoxybenzamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then further reacted with 3-methoxybenzoyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced reactors and controlled environments ensures the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-ethyl
Eigenschaften
CAS-Nummer |
853333-00-3 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-4-12-8-5-7-11(2)16(12)19-17(20)13-9-6-10-14(21-3)15(13)18/h5-10H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
MNWIIZSUNKRYDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C(=CC=C2)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)










